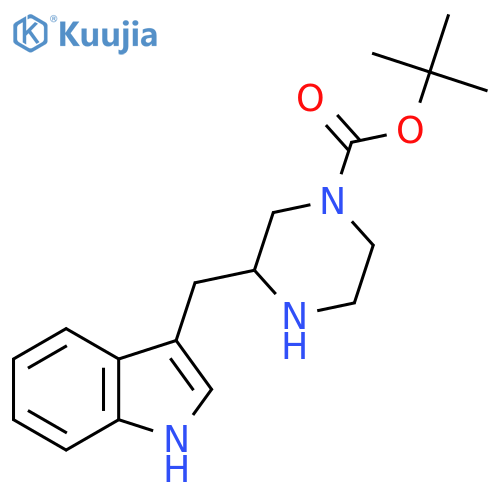Cas no 886779-46-0 (3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester)

886779-46-0 structure
商品名:3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
-
- 1260608-98-7
- EN300-1878661
- (S)-3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate
- AB47835
- 886779-46-0
- 3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1260605-39-7
- (R)-3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AB47838
- AB47837
- 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
-
- インチ: 1S/C18H25N3O2/c1-18(2,3)23-17(22)21-9-8-19-14(12-21)10-13-11-20-16-7-5-4-6-15(13)16/h4-7,11,14,19-20H,8-10,12H2,1-3H3
- InChIKey: LIILSXAZZQCLIH-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCNC(CC2=CNC3C=CC=CC2=3)C1)=O
計算された属性
- せいみつぶんしりょう: 315.19467705g/mol
- どういたいしつりょう: 315.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1878661-0.1g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 0.1g |
$1761.0 | 2023-06-02 | ||
| Enamine | EN300-1878661-0.25g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 0.25g |
$1841.0 | 2023-06-02 | ||
| Enamine | EN300-1878661-1.0g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 1g |
$2002.0 | 2023-06-02 | ||
| Enamine | EN300-1878661-0.05g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 0.05g |
$1682.0 | 2023-06-02 | ||
| Enamine | EN300-1878661-5.0g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 5g |
$5807.0 | 2023-06-02 | ||
| Enamine | EN300-1878661-2.5g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 2.5g |
$3925.0 | 2023-06-02 | ||
| Enamine | EN300-1878661-0.5g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 0.5g |
$1922.0 | 2023-06-02 | ||
| Enamine | EN300-1878661-10.0g |
tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate |
886779-46-0 | 10g |
$8611.0 | 2023-06-02 |
3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
886779-46-0 (3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester) 関連製品
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
